molecular formula C21H31BN2O7S B13016900 N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B13016900
M. Wt: 466.4 g/mol
InChI Key: OGDDYZYSMMULRJ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique combination of functional groups, including an isoxazole ring, a boronate ester, and a sulfonamide group, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of the Boronate Ester: The boronate ester group is often introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.

    Sulfonamide Formation: The sulfonamide group is typically formed by reacting an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the methoxyethoxy group.

    Reduction: Reduction reactions can target the sulfonamide group or the isoxazole ring.

    Substitution: The boronate ester group is particularly reactive in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring or the methoxyethoxy group.

    Reduction: Reduced forms of the sulfonamide or isoxazole ring.

    Substitution: Various aryl-substituted derivatives depending on the reactants used in the coupling reactions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile building block for constructing more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions.

Biology

The sulfonamide group is known for its biological activity, making this compound a potential candidate for drug development. It could be explored for its antibacterial, antifungal, or anti-inflammatory properties.

Medicine

Given its structural features, this compound might be investigated for its potential as a therapeutic agent. The isoxazole ring and sulfonamide group are common motifs in many pharmaceuticals.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, the sulfonamide group might inhibit enzymes by mimicking the structure of natural substrates. The boronate ester could interact with biological molecules through reversible covalent bonding, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylisoxazol-5-yl)-N-methylbenzenesulfonamide: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    N-(3,4-Dimethylisoxazol-5-yl)-N-((2-hydroxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Similar structure but with a hydroxyethoxy group instead of methoxyethoxy, which could affect its solubility and reactivity.

Uniqueness

The combination of an isoxazole ring, a boronate ester, and a sulfonamide group in N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide makes it unique

Properties

Molecular Formula

C21H31BN2O7S

Molecular Weight

466.4 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-N-(2-methoxyethoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C21H31BN2O7S/c1-15-16(2)23-29-19(15)24(14-28-13-12-27-7)32(25,26)18-11-9-8-10-17(18)22-30-20(3,4)21(5,6)31-22/h8-11H,12-14H2,1-7H3

InChI Key

OGDDYZYSMMULRJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=C(C(=NO3)C)C

Origin of Product

United States

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